![molecular formula C21H16O3S B2486917 4-[3-(4-Methylphenyl)-3-oxo-1-propenyl]phenyl 2-thiophenecarboxylate CAS No. 331460-51-6](/img/structure/B2486917.png)
4-[3-(4-Methylphenyl)-3-oxo-1-propenyl]phenyl 2-thiophenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, including halogenation, nucleophilic substitution, and cyclization processes. For instance, compounds with structural similarities are synthesized through reactions involving specific substituents to achieve desired functionalities (Sharrna, Singh, & Rai, 1998). Electropolymerization methods have also been explored to obtain novel materials with low band gaps, showcasing the versatility in synthetic approaches for complex organic molecules (Neef, Brotherston, & Ferraris, 1999).
Molecular Structure Analysis
The molecular structure is crucial for understanding the compound's reactivity and properties. Single crystal X-ray diffraction methods are commonly used to determine the precise arrangement of atoms within a compound. For example, structural analysis of a closely related compound revealed its molecular configuration and interactions, providing insights into its chemical behavior (Ramazani, Kazemizadeh, Ślepokura, & Lis, 2011).
Chemical Reactions and Properties
The chemical reactivity of such compounds can be influenced by various factors, including the presence of functional groups and the overall molecular structure. Studies on related molecules have explored their potential as intermediates in the synthesis of pharmacologically relevant molecules, demonstrating the importance of understanding the compound's chemical behavior (Korkmaz & Zora, 2020).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are determined by the compound's molecular structure. These properties are essential for predicting the compound's behavior in different environments and for its application in material science and engineering (Nagaraju et al., 2018).
Chemical Properties Analysis
The compound's chemical properties, including acidity, basicity, reactivity towards nucleophiles or electrophiles, and stability under various conditions, are key to its applications in organic synthesis and material science. Detailed studies on related compounds have provided insights into their electronic and photophysical properties, highlighting the potential for applications in optoelectronic devices and as probes for biological systems (Vennila et al., 2023).
Aplicaciones Científicas De Investigación
Antimicrobial Agents : A study synthesized a series of compounds related to the mentioned chemical, which were screened for in vitro antibacterial and antifungal activities against various bacterial and fungal strains, showing potential as antimicrobial agents (Desai, Dodiya, & Shihora, 2011).
X-ray Crystallography Studies : Another study focused on the synthesis and structural analysis of a similar compound through single crystal X-ray diffraction method. This kind of research is crucial in understanding the molecular structure and properties of new chemical compounds (Ramazani, Kazemizadeh, Ślepokura, & Lis, 2011).
Synthesis of Newer Analogues : A 2017 study involved the synthesis of newer analogues from a compound similar to the one mentioned, aiming to develop novel classes of antimicrobial agents. This highlights the continuous exploration in the field of pharmaceutical chemistry for new therapeutic agents (Patel & Patel, 2017).
Angiotensin II Receptor Antagonists : Research on a compound structurally similar to the one explored its potential as a non-peptide angiotensin II receptor antagonist. Such studies are significant in developing new treatments for conditions like hypertension (Destro & Soave, 1995).
Microwave Assisted Synthesis : A paper described the microwave-assisted synthesis of compounds related to the mentioned chemical, showcasing a green and efficient method for producing compounds with in vitro antimicrobial and antifungal activities (Bhat, Shalla, & Dongre, 2015).
Mesogenic Polythiophenes Studies : Another study synthesized and investigated molecular ordering of related oligomers, contributing to the field of materials chemistry, particularly in understanding the properties of liquid crystalline phases (Suryanarayanan, Prasannan, Hong, Sambathkumar, & Somanathan, 2014).
Propiedades
IUPAC Name |
[4-[(E)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenyl] thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O3S/c1-15-4-9-17(10-5-15)19(22)13-8-16-6-11-18(12-7-16)24-21(23)20-3-2-14-25-20/h2-14H,1H3/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUIQZPQQSNCPIV-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)OC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)OC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(4-Methylphenyl)-3-oxo-1-propenyl]phenyl 2-thiophenecarboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-3-[3-(4-cyclohexylphenyl)-1-phenylpyrazol-4-yl]-2-(3,4-dimethoxyphenyl)prop-2-enenitrile](/img/structure/B2486834.png)
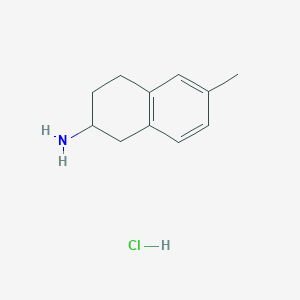
![N-[2-[2-(2,5-Dioxopyrrolidin-1-yl)ethoxy]ethyl]-2-pyridin-3-ylacetamide](/img/structure/B2486837.png)
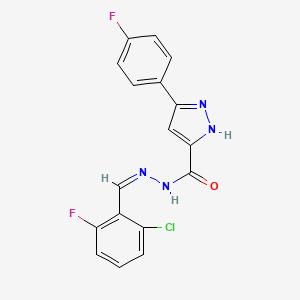
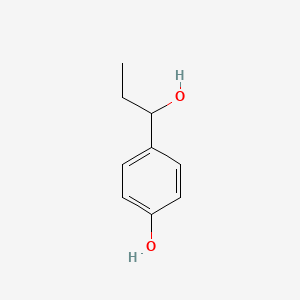

![1-(3,5-dimethylphenyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2486847.png)
![4-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2486848.png)
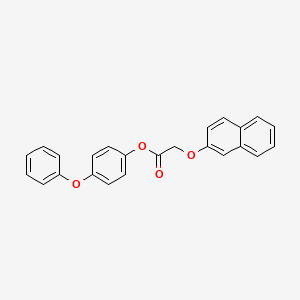
![2-Methoxy-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2486850.png)
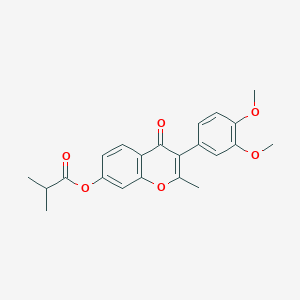
![3-Bromo-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide](/img/structure/B2486854.png)
![(Z)-ethyl 2-(2-((5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2486855.png)
